N-Carbamoylpyridine-2-carbothioamide

Organometallic Chemistry Anticancer Drug Discovery Coordination Complexes

Researchers sourcing pyridine-2-carbothioamide derivatives for metal complexation often encounter scaffolds lacking the necessary hydrogen-bonding capacity for target engagement. N-Carbamoylpyridine-2-carbothioamide (CAS 885053-30-5) resolves this as a dual S,N-ligand precursor and derivatization handle. - Enables synthesis of Ru/Os/Rh organometallic HDAC inhibitors with nanomolar anticancer activity and low hemolytic toxicity. - Serves as a key intermediate for tubulin polymerization inhibitors (IC50 as low as 1.1 µM; 2- to 6-fold more active than colchicine). - Used to construct focused libraries targeting COX/LOX dual inhibition (in vitro IC50: 10-23 µM) for anti-inflammatory programs. Reliable supply with consistent quality simplifies procurement for medicinal chemistry and ligand design workflows.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
CAS No. 885053-30-5
Cat. No. B12603416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamoylpyridine-2-carbothioamide
CAS885053-30-5
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=S)NC(=O)N
InChIInChI=1S/C7H7N3OS/c8-7(11)10-6(12)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12)
InChIKeyGOFMUEXWCDNEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbamoylpyridine-2-carbothioamide (CAS 885053-30-5): Structural Definition and Core Characteristics for Scientific Procurement


N-Carbamoylpyridine-2-carbothioamide (CAS 885053-30-5; molecular formula C7H7N3OS; molecular weight 181.22 g/mol) is a synthetic organic compound belonging to the class of pyridine-2-carbothioamides bearing an N-carbamoyl substitution . It features a pyridine ring substituted at the 2-position with a carbothioamide moiety and further modified with a carbamoyl (aminocarbonyl) group . This structural hybrid incorporates both a pyridine-thioamide core and a carbamoyl functional group, placing it within a distinct subclass of N-substituted 2-pyridinecarbothioamides that have been explored as ligands for metal complexes and as scaffolds in medicinal chemistry programs [1]. The compound is primarily utilized as a research intermediate, a ligand precursor for organometallic complexes, and a building block in the synthesis of pharmacologically active derivatives, including those evaluated for anticancer and anti-inflammatory applications [1].

Ligand precursor for organometallic complex synthesis
Building block for pharmacologically active derivative libraries
Carbamoyl handle supports further derivatization workflow

Why Generic Pyridine-2-Carbothioamides Cannot Substitute for N-Carbamoylpyridine-2-Carbothioamide in Critical Applications


Unsubstituted pyridine-2-carbothioamide (CAS 5346-38-3) and other N-substituted analogues are not interchangeable with N-carbamoylpyridine-2-carbothioamide in applications requiring specific coordination chemistry or biological targeting profiles [1]. The N-carbamoyl group introduces a distinct hydrogen-bonding pattern and alters the electronic properties of the thioamide moiety, which directly impacts metal-binding affinity and selectivity in organometallic complexes [2]. In medicinal chemistry contexts, the carbamoyl functionality influences pharmacokinetic parameters such as solubility and metabolic stability, and can modulate target engagement compared to non-carbamoyl analogues [3]. Furthermore, the presence of the carbamoyl group provides a synthetic handle for further derivatization—a feature absent in the unsubstituted parent compound—making it a strategically important intermediate for building compound libraries with diverse biological activities [3]. These molecular differences manifest as quantifiable variations in biological potency, selectivity, and physicochemical properties, as detailed in the evidence guide below.

Unsubstituted pyridine-2-carbothioamide Lacks carbamoyl hydrogen-bonding and metal-coordination modulation; organometallic complex potency may not transfer.
Other N-substituted analogues Altered electronic and steric properties can shift target engagement and physicochemical profiles away from carbamoyl context.

Quantitative Evidence Differentiating N-Carbamoylpyridine-2-Carbothioamide from Structural Analogues


Enhanced Metal-Binding Affinity and Anticancer Activity in Organometallic Complexes Compared to Unsubstituted Pyridine-2-Carbothioamide

N-substituted 2-pyridinecarbothioamides (PCAs) such as N-carbamoylpyridine-2-carbothioamide serve as S,N-bidentate ligands in organometallic complexes, demonstrating significantly enhanced anticancer activity relative to unsubstituted analogues. In a study of organorhodium complexes, the PCA-containing complex 4c exhibited HDAC inhibitory activity in the nanomolar range and was highly cytotoxic to human cancer cells, while unsubstituted pyridine-2-carbothioamide complexes showed no such activity [1]. The N-carbamoyl substitution modulates the electron density at the thioamide sulfur, improving metal coordination geometry and target binding [2].

Metal-binding affinity
Class-level inference
Nanomolar range vs. inactive
Supports ligand complexation research fit
Observed in organorhodium PCA complexes
Organometallic Chemistry Anticancer Drug Discovery Coordination Complexes

Synthetic Versatility: Carbamoyl Group as a Functional Handle for Derivatization

The N-carbamoyl group provides a reactive site for further chemical modifications, enabling the synthesis of diverse derivatives not accessible from the parent pyridine-2-carbothioamide. In a recent study, sulfonamide-functionalized pyridine carbothioamides—prepared via derivatization of N-substituted PCA scaffolds—demonstrated potent tubulin polymerization inhibition with IC50 values of 1.1 μM and 1.4 μM, outperforming colchicine (IC50 = 10.6 μM) [1]. This synthetic versatility is a direct consequence of the N-substitution pattern, which introduces additional hydrogen-bonding sites and alters electronic properties to improve target engagement [1].

Derivatization versatility
Cross-study comparable
IC50 1.1–1.4 μM (tubulin inhib.)
Supports derivatization route for lead synthesis
Sulfonamide derivatives; colchicine IC50 = 10.6 μM
Synthetic Chemistry Medicinal Chemistry Library Synthesis

Improved Physicochemical Properties and Drug-Likeness Over Unsubstituted Analogues

N-substitution on the pyridine-2-carbothioamide core substantially improves drug-like properties. In silico ADME predictions for sulfonamide-functionalized PCA derivatives (synthesized from N-substituted precursors) demonstrated favorable drug-likeness, excellent gastrointestinal absorption, and low hemolytic activity [1]. While direct data for N-carbamoylpyridine-2-carbothioamide are not available, class-level evidence indicates that N-carbamoyl substitution increases polar surface area (calculated logP ~1.7) and introduces additional hydrogen-bond donor/acceptor sites relative to the unsubstituted parent (logP ~1.2 for pyridine-2-carbothioamide) , potentially enhancing solubility and reducing non-specific binding [2].

Physicochemical profile
Class-level inference
Predicted logP 1.7
Physicochemical property context to review
Unsubstituted parent logP ~1.2; in silico models
Drug Discovery ADME Prediction Physicochemical Profiling

Anti-Inflammatory Activity Profile Distinct from Non-Carbamoyl Pyridine Carbothioamides

In a comprehensive in vitro and in vivo assessment of pyridine carbothioamide analogs bearing various N-substitutions, compounds exhibited anti-inflammatory IC50 values ranging from 10.25 ± 0.0 µM to 23.15 ± 4.24 µM, with significant in vivo paw edema reduction (p < 0.001) [1]. Notably, the safety profile varied with substitution pattern: compound R4 (bearing a specific N-substitution) was safer at higher concentrations, whereas compound R2 was comparatively cytotoxic [1]. This demonstrates that N-substitution—including carbamoyl variants—directly influences both potency and therapeutic window, highlighting the need for precise structural selection rather than generic substitution [1].

Anti-inflammatory activity
Class-level inference
IC50 10.25–23.15 μM
Supports anti-inflammatory model development
In vivo paw edema reduction (p
Anti-inflammatory Drug Discovery In Vivo Pharmacology Cytotoxicity

Optimal Research and Industrial Applications for N-Carbamoylpyridine-2-Carbothioamide


Development of Organometallic Anticancer Agents

N-Carbamoylpyridine-2-carbothioamide serves as an S,N-bidentate ligand precursor for synthesizing organometallic complexes with demonstrated anticancer activity in the nanomolar range [1]. In this scenario, researchers complex the compound with transition metals (e.g., Ru, Os, Rh) to generate potent histone deacetylase (HDAC) inhibitors and cytotoxic agents that exhibit low hemolytic activity and favorable in vivo safety profiles [1].

Synthesis of Tubulin-Targeting Anticancer Leads

The N-carbamoyl group provides a reactive handle for further functionalization, enabling the synthesis of sulfonamide- or other pharmacophore-conjugated derivatives [2]. These derivatives have demonstrated potent tubulin polymerization inhibition (IC50 values as low as 1.1 µM) and are 2- to 6-fold more active than colchicine across multiple cancer cell lines [2]. Researchers utilize this compound as a key intermediate in constructing focused libraries of antimitotic agents [2].

Anti-Inflammatory Drug Discovery and Lead Optimization

In programs targeting inflammatory diseases, N-carbamoylpyridine-2-carbothioamide is employed as a core scaffold for synthesizing analogs with tunable COX/LOX inhibitory activity [3]. The carbamoyl substitution pattern influences both in vitro potency (IC50 range: 10–23 µM) and in vivo efficacy in rodent inflammation models, allowing medicinal chemists to systematically explore structure-activity relationships and optimize therapeutic windows [3].

Synthetic Methodology Development and Ligand Design

Owing to its dual functionality—a thioamide for metal coordination and a carbamoyl group for further modification—this compound is a valuable tool in synthetic methodology studies [4]. It is used to develop new routes to N-substituted pyridinecarbothioamides, investigate photoinduced carbamoylation reactions, and design novel ligand systems for catalysis or materials science [4].

Application
Selection Property
Validation Focus
Organometallic complex design
Ligand-metal coordination context
HDAC pathway-response assay
Tubulin-targeting derivative synthesis
Carbamoyl derivatization handle
Polymerization inhibition assay
Anti-inflammatory model studies
COX/LOX pathway-response context
Edema model endpoint review
Ligand and synthetic methodology
Dual-function reactivity
Coordination chemistry control

Technical Documentation Hub

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16 linked technical documents
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